2-(5-アミノピリジン-2-イル)アセトニトリル

概要

説明

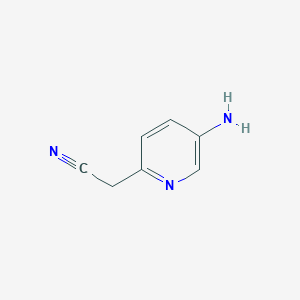

2-(5-Aminopyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol . It is a pyridine derivative that contains an aminopyridine group and a nitrile group. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential

The compound has shown significant promise in medicinal chemistry due to its ability to inhibit enzymes critical in carbohydrate metabolism, such as α-amylase and α-glucosidase. These enzymes are key targets for anti-diabetic therapies. Studies indicate that derivatives of 2-(5-Aminopyridin-2-yl)acetonitrile exhibit low cytotoxicity while maintaining cytoprotective effects, making them suitable candidates for further exploration in diabetes management.

Case Studies

- Anti-Fibrotic Activities : A series of novel derivatives synthesized from 2-(5-Aminopyridin-2-yl)acetonitrile were evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds demonstrated superior efficacy compared to established drugs like Pirfenidone, with IC50 values indicating potent anti-fibrotic properties.

- Enzyme Inhibition Studies : Molecular docking studies have revealed favorable interactions between 2-(5-Aminopyridin-2-yl)acetonitrile and target enzymes. The binding affinities suggest that this compound can effectively modulate enzyme activities, which is crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Organic Synthesis

Synthesis Routes

The synthesis of 2-(5-Aminopyridin-2-yl)acetonitrile can be achieved through various methods, primarily involving the reaction of 5-aminopyridine with acetonitrile under different conditions. One notable method includes the use of palladium on carbon as a catalyst under hydrogen atmosphere in ethanol .

Structural Modifications

The presence of both amino and nitrile functional groups allows for diverse chemical reactivity. This versatility enables further functionalization, enhancing the compound's interaction capabilities with biological targets. The structural characteristics facilitate the design of new derivatives that may possess improved pharmacological profiles.

準備方法

The synthesis of 2-(5-Aminopyridin-2-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 5-nitro-2-pyridineacetonitrile with reducing agents to convert the nitro group to an amino group . Another method involves the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone, which is then treated with 2-cyanothioacetamide to yield the desired pyridine derivative .

化学反応の分析

2-(5-Aminopyridin-2-yl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions . Major products formed from these reactions include pyridine derivatives with different functional groups, depending on the specific reaction conditions .

作用機序

The mechanism of action of 2-(5-Aminopyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

類似化合物との比較

2-(5-Aminopyridin-2-yl)acetonitrile can be compared with other similar pyridine derivatives, such as 2-(Pyridin-2-yl) pyrimidine derivatives and thienopyridine compounds . These compounds share similar structural features but may exhibit different biological activities and chemical properties. For example, thienopyridine compounds have been shown to have strong antimicrobial activity, while 2-(Pyridin-2-yl) pyrimidine derivatives have been studied for their anti-fibrotic properties .

Conclusion

2-(5-Aminopyridin-2-yl)acetonitrile is a versatile compound with significant potential in various scientific research fields Its unique chemical structure allows it to undergo a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules

生物活性

2-(5-Aminopyridin-2-yl)acetonitrile, with the molecular formula CHN and a molecular weight of 133.15 g/mol, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The biological activity of 2-(5-Aminopyridin-2-yl)acetonitrile primarily involves its interaction with specific enzymes, notably α-amylase and α-glucosidase. These enzymes play crucial roles in carbohydrate metabolism, making this compound a candidate for anti-diabetic therapies. Molecular docking studies have indicated that 2-(5-Aminopyridin-2-yl)acetonitrile binds effectively to these enzymes, suggesting a mechanism through which it can modulate their activity and potentially lower blood glucose levels.

Biological Activity

The compound has shown significant promise in various biological assays:

- Enzyme Inhibition : It acts as an inhibitor of α-amylase and α-glucosidase, which are critical in the digestion and absorption of carbohydrates. This inhibition can lead to reduced postprandial glucose levels, indicating its potential use in diabetes management.

- Cytotoxicity and Cytoprotection : Studies indicate that derivatives of this compound exhibit low cytotoxicity while maintaining cytoprotective effects against oxidative stress in cellular models. This is particularly relevant for liver cells, where it has been shown to protect against fibrotic changes.

Research Findings

Recent studies have highlighted various aspects of the biological activity of 2-(5-Aminopyridin-2-yl)acetonitrile:

- Anti-Fibrotic Activity : In a study involving immortalized rat hepatic stellate cells (HSC-T6), novel derivatives synthesized from this compound demonstrated significant anti-fibrotic activities, suggesting its utility in liver-related diseases.

- Structure-Activity Relationship (SAR) : The structural properties of 2-(5-Aminopyridin-2-yl)acetonitrile allow for modifications that can enhance its pharmacological profile. Various derivatives have been synthesized and evaluated for their biological activities, leading to insights into how structural changes affect enzyme inhibition and cytotoxicity.

- Comparative Analysis : A comparison with similar compounds revealed that while many share structural features, the unique combination of amino and nitrile functionalities in 2-(5-Aminopyridin-2-yl)acetonitrile enhances its interaction capabilities with biological targets. This specificity may contribute to its unique efficacy profile compared to other aminopyridine derivatives.

Data Summary

The following table summarizes key findings related to the biological activity of 2-(5-Aminopyridin-2-yl)acetonitrile and its derivatives:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-(5-Aminopyridin-2-yl)acetonitrile | 883993-15-5 | Inhibits α-amylase and α-glucosidase |

| 2-(3-Aminopyridin-2-yl)acetonitrile | 23612-61-5 | Exhibits anti-diabetic properties |

| 3-(5-Aminopyridin-2-yl)propionitrile | Not Available | Potentially similar enzyme inhibition |

| 2-(6-Aminopyridin-3-yl)acetonitrile | Not Available | Different biological activity profiles |

Case Studies

A notable case study evaluated the effect of 2-(5-Aminopyridin-2-yl)acetonitrile on HSC-T6 cells under oxidative stress conditions. The results indicated that treatment with this compound significantly reduced cell death and fibrosis markers compared to untreated controls, highlighting its protective role in liver tissue.

特性

IUPAC Name |

2-(5-aminopyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFOAQCUCHWHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619257 | |

| Record name | (5-Aminopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883993-15-5 | |

| Record name | (5-Aminopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。